![molecular formula C12H9F3N2O3S B1393249 1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid CAS No. 1283108-30-4](/img/structure/B1393249.png)
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
Overview
Description
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid, also known as TFB-TBOA, is a chemical compound with the molecular formula C12H9F3N2O3S . It has a molecular weight of 318.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring with a trifluoromethoxy group at the 6-position, an azetidine ring at the 2-position, and a carboxylic acid group attached to the azetidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Antibacterial Applications
A series of compounds incorporating azetidinyl moieties, such as those related to the specified chemical structure, have been synthesized and evaluated for their antibacterial activity. The research conducted by Frigola et al. (1995) focused on the synthesis and properties of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl) derivatives, highlighting the importance of chirality on potency and in vivo efficacy against bacterial infections. The study demonstrated that the absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings was critical to enhancing in vitro activity and oral efficacy, offering insights into the design of more effective antibacterial agents Frigola et al., 1995.
Pharmacological Significance
Further emphasizing the relevance of azetidine derivatives in pharmacology, a study on the efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, was reported by Hou et al. (2016). This research outlined a process featuring a highly regioselective cycloaddition leading to a key intermediate, showcasing the application of azetidine derivatives in the preparation of compounds for preclinical toxicological studies Hou et al., 2016.
Synthesis and Biological Activity
The synthesis and biological activity of N-substituted-3-chloro-2-azetidinones were explored by Chavan and Pai (2007), who developed a series of compounds exhibiting good to moderate antibacterial activity against various microorganisms. This research further underscores the potential of azetidine derivatives as valuable scaffolds in the development of new antibacterial agents Chavan & Pai, 2007.
Antimicrobial and Antifungal Agents
A novel synthesis approach for spiro[azetidine-2,3'-indole]-diones, exhibiting antimicrobial activities, was reported by Gandhi et al. (2020). Their work demonstrated the potential of azetidine-based derivatives as lead molecules for developing effective antimicrobial agents, highlighting the versatility of azetidine scaffolds in medicinal chemistry Gandhi et al., 2020.
Biochemical Analysis
Biochemical Properties
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes, acting as an inhibitor . This interaction is crucial as it affects the regulation of hypoxia-inducible factors, which are involved in cellular responses to low oxygen levels.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of PHD enzymes, leading to the stabilization of hypoxia-inducible factors and subsequent changes in gene expression . This can result in altered cellular metabolism and responses to hypoxic conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of PHD enzymes, binding to the active site and preventing the hydroxylation of hypoxia-inducible factors . This inhibition leads to the stabilization and activation of hypoxia-inducible factors, which then regulate the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained activation of hypoxia-inducible factors and prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, it effectively inhibits PHD enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its primary mode of action involves the inhibition of PHD enzymes, which play a crucial role in the regulation of hypoxia-inducible factors . This interaction affects metabolic flux and the levels of metabolites involved in cellular responses to hypoxia.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been observed to accumulate in specific cellular compartments, where it exerts its inhibitory effects on PHD enzymes . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with PHD enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action within the cell.
Properties
IUPAC Name |
1-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-7-1-2-8-9(3-7)21-11(16-8)17-4-6(5-17)10(18)19/h1-3,6H,4-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWCEJKTERSUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


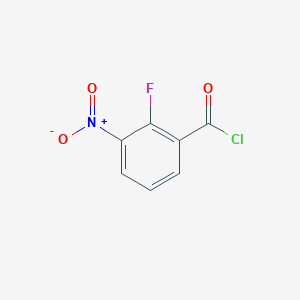
![1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1393169.png)
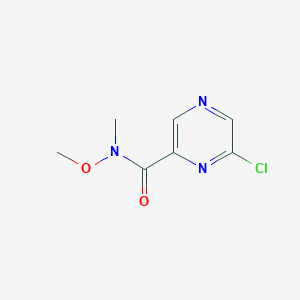

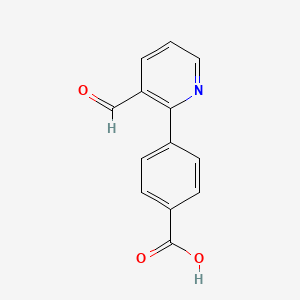
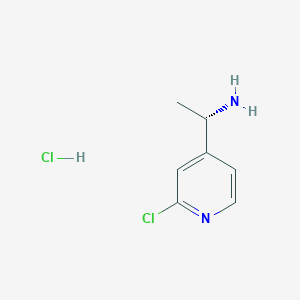
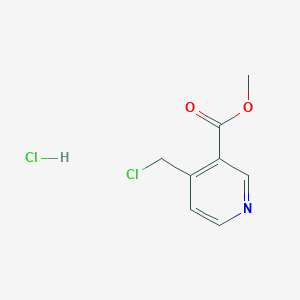
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B1393179.png)
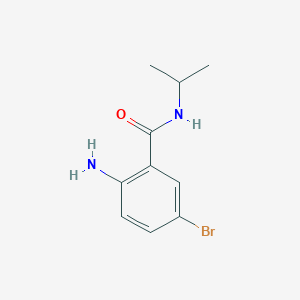
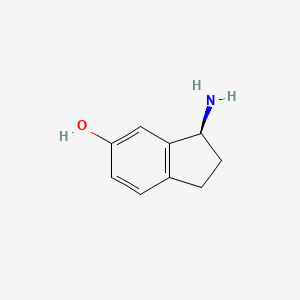
![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)
![1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid](/img/structure/B1393184.png)
![3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B1393185.png)
![Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1393189.png)
